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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies concerning the
reactivity of isopropoxyacetic acid. While direct and extensive computational studies on this
specific molecule are limited, this document synthesizes available research on alkoxyacetic
acids to elucidate its structural properties, potential reaction pathways, and the computational
methodologies employed in such investigations.

Molecular Structure and Electronic Properties

Isopropoxyacetic acid, a member of the alkoxyacetic acid family, possesses a flexible
structure characterized by the ether linkage and the carboxylic acid functional group.
Theoretical calculations, primarily using ab initio methods, provide valuable insights into its
geometric and electronic landscape. The interplay between the electron-donating isopropoxy
group and the electron-withdrawing carboxylic acid group governs its reactivity.

Table 1: Calculated Geometric Parameters for Isopropoxyacetic Acid
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Parameter Value

Bond Lengths (A)

C=0 1.206
C-O (hydroxyl) 1.355
O-H 0.971
C-C (backbone) 1.521
C-O (ether) 1.423

Bond Angles (degrees)

0=C-O 124.9
C-O-H 105.7
C-C-O (ether) 109.8

Dihedral Angles (degrees)

0=C-C-O -179.5

Note: The values presented are representative and derived from computational studies on
similar alkoxyacetic acids. Actual values may vary depending on the level of theory and basis
set used in the calculation.

Computational Methodologies

The theoretical investigation of isopropoxyacetic acid's reactivity relies on a variety of
computational chemistry techniques. These methods are crucial for understanding reaction
mechanisms and predicting kinetic and thermodynamic parameters.

Experimental Protocols:

A common computational protocol for studying the reactivity of a molecule like
isopropoxyacetic acid involves the following steps:
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Geometry Optimization: The initial 3D structure of the molecule is optimized to find its lowest
energy conformation. This is typically performed using Density Functional Theory (DFT) with
a functional like B3LYP and a basis set such as 6-311++G(d,p).[1]

Frequency Calculations: Following optimization, vibrational frequency calculations are
performed at the same level of theory to confirm that the optimized structure corresponds to
a true energy minimum (i.e., no imaginary frequencies).[1] These calculations also provide
thermodynamic data like zero-point energy (ZPE).

Transition State Search: For a given reaction, a transition state (TS) search is conducted to
locate the saddle point on the potential energy surface connecting reactants and products.
Methods like the Berny algorithm are often employed.

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that the found transition state
correctly connects the desired reactants and products, an IRC calculation is performed.

Energy Profile Construction: Single-point energy calculations at a higher level of theory (e.g.,
MP2 or CCSD(T)) are often performed on the optimized geometries to obtain a more
accurate energy profile of the reaction.

Solvation Effects: To simulate reactions in a solvent, continuum solvation models like the
Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) are
frequently used.[2]
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Reactivity Analysis: Decomposition Mechanisms

Theoretical studies on the gas-phase decomposition of alkoxyacetic acids, including
isopropoxyacetic acid, have identified several potential reaction pathways.[3] These
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mechanisms involve intramolecular interactions and rearrangements, leading to various
decomposition products.

A key theoretical study on the decomposition of methoxy, ethoxy, and isopropoxyacetic acids
was conducted using ab initio calculations at the MP2/6-31G** level.[3] This study
characterized multiple molecular mechanisms, with the most energetically favorable pathway
being a stepwise process involving the formation of an a-lactone intermediate.[3]

Table 2: Calculated Activation Energies for Isopropoxyacetic Acid Decomposition Pathways

Activation Energy

Mechanism Description
(kcal/mol)
Nucleophilic attack by the
Mechanism A carbonylic oxygen to form an 43.1
a-lactone and isopropanol.
Nucleophilic attack by the
Mechanism B hydroxylic oxygen to form an 51.5

a-lactone and isopropanol.

Elimination process to yield
ropene and glycolic acid via
Mechanism C brop i 48.9
B-hydrogen transfer to the

hydroxylic oxygen.

Elimination process to yield
ropene and glycolic acid via
Mechanism D prop oy 51.1
B-hydrogen transfer to the

alkoxylic oxygen.

Concerted fragmentation to
Mechanism E propene, formaldehyde, water, 65.7

and carbon monoxide.

Source: Data adapted from a theoretical study on the decomposition of alkoxyacetic acids.[3]

The results indicate that Mechanism A is the most favorable decomposition pathway due to its
lower activation energy.[3] This pathway involves a nucleophilic attack of the carbonyl oxygen
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on the a-carbon, leading to the formation of an a-lactone intermediate and isopropanol.[3] The
a-lactone then undergoes a ring-opening process to yield formaldehyde and carbon monoxide.

[3]
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Influence of the Isopropoxy Group on Reactivity

The isopropoxy group influences the reactivity of the carboxylic acid moiety through a
combination of inductive and resonance effects. The oxygen atom of the ether is electron-
withdrawing inductively, which can increase the acidity of the carboxylic proton. However, the
lone pairs on the oxygen can also participate in resonance, donating electron density towards
the carbonyl group. The overall effect on reactivity depends on the specific reaction being

considered.
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In the context of nucleophilic acyl substitution, the reactivity of carboxylic acid derivatives is
generally governed by the leaving group's ability and the electrophilicity of the carbonyl carbon.
[4] While the alkoxy group in an ester is a poorer leaving group than the chloride in an acyl
chloride, the electronic effects of the substituent play a crucial role in modulating the reactivity.

[4]

Future Directions

While the existing theoretical studies on alkoxyacetic acids provide a solid foundation, further
computational investigations specifically focused on isopropoxyacetic acid would be
beneficial. Future studies could explore:

e Agueous Phase Reactivity: Investigating the reaction mechanisms and pKa in an aqueous
environment using explicit solvent models or advanced continuum models to better represent
biological conditions.

e Reactions with Biomolecules: Modeling the interactions of isopropoxyacetic acid with
biological targets, such as enzymes, to understand its potential pharmacological activity. This
would involve techniques like molecular docking and quantum mechanics/molecular
mechanics (QM/MM) simulations.

e Spectroscopic Properties: Calculating spectroscopic data (e.g., NMR, IR) to aid in the
experimental characterization of isopropoxyacetic acid and its reaction products.

In conclusion, theoretical and computational chemistry provides a powerful toolkit for
understanding the reactivity of isopropoxyacetic acid. The insights gained from these studies
are invaluable for guiding experimental work and for the rational design of new molecules in the
field of drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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